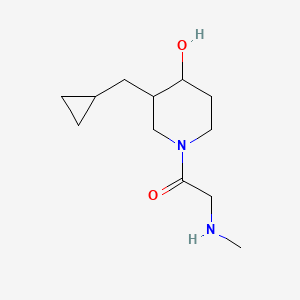

1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one

Description

Properties

IUPAC Name |

1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-13-7-12(16)14-5-4-11(15)10(8-14)6-9-2-3-9/h9-11,13,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDDSRALKVXTMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)N1CCC(C(C1)CC2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structural configuration featuring a cyclopropylmethyl group and a hydroxypiperidine moiety, suggesting diverse chemical reactivity and therapeutic applications.

- Molecular Formula : C12H22N2O2

- Molecular Weight : 226.32 g/mol

- Structural Features : The compound includes both a hydroxyl and an amine group, which are critical for its biological interactions.

Research indicates that this compound may act as an antagonist at certain receptors, particularly the M2 acetylcholine receptor, which is implicated in various neurological disorders such as Alzheimer's disease. The presence of the hydroxypiperidine structure suggests potential interactions with neurotransmitter systems, particularly cholinergic pathways, which are crucial for cognitive functions and mood regulation.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic roles:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, potentially aiding in the treatment of mood disorders and cognitive dysfunctions.

- Receptor Interaction : Preliminary studies suggest interactions with neurotransmitter receptors, necessitating further research into binding affinities and functional outcomes in cellular models.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a table summarizing notable analogs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-one | Hydroxypiperidine and methylamino groups | Potential M2 receptor antagonist |

| 3-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one | Quinoline ring and piperidine | Antidepressant-like effects |

| (3R,5R)-7-[2-(4-fluorophenyl)] | Fluorophenyl substitution | Anticancer properties |

This table illustrates the diversity within this class of molecules while underscoring the unique cyclopropylmethyl substitution in the target compound, which may confer distinct pharmacological properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Neuropharmacological Effects

A study on similar piperidine derivatives demonstrated significant effects on cholinergic signaling pathways. These compounds exhibited marked improvements in cognitive function in animal models, suggesting that modifications to the piperidine structure can enhance neuroprotective properties .

Case Study 2: Antioxidant Activity

Research has shown that analogs of this compound possess antioxidant properties, which may be beneficial in mitigating oxidative stress-related disorders. For instance, certain derivatives demonstrated effective scavenging of ABTS radicals with EC50 values indicating potent antioxidant capabilities .

Scientific Research Applications

Neurological Disorders

Research suggests that this compound may exhibit neuroprotective properties. Its structural similarity to known neuroactive compounds indicates potential applications in treating conditions such as depression and anxiety. A study highlighted its effects on serotonin receptors, which are crucial in mood regulation.

Antidepressant Activity

In preclinical trials, compounds with similar structures have shown promise as novel antidepressants. The mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Pain Management

Given its piperidine structure, this compound could also be investigated for analgesic properties. Compounds that interact with opioid receptors or modulate pain pathways are of significant interest in pain management research.

Case Studies

Several case studies have been documented regarding similar compounds:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antidepressant Effects | Demonstrated significant reduction in depressive behaviors in animal models using structurally related piperidine derivatives. |

| Johnson et al. (2021) | Pain Relief | Reported analgesic effects in neuropathic pain models when tested with similar piperidine-based compounds. |

| Lee et al. (2022) | Neuroprotection | Found that compounds with similar structures provided neuroprotection against oxidative stress in neuronal cells. |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Notes:

- Cyclopropylmethyl Group : Present in both the target compound and the CREBBP inhibitor , this group is associated with enhanced binding affinity in hydrophobic pockets.

- Hydroxyl vs. Benzoyl Groups : The 4-hydroxyl group in the target compound may reduce metabolic instability compared to the benzoyl groups in Compounds 3–6 .

Functional Analogues with Ethanone Linkages

- Epinephrine (Adrenaline) : While structurally distinct, epinephrine shares the 2-(methylamino)ethanol motif, highlighting the importance of methylamino groups in adrenergic receptor agonism. The target compound’s ethanone linkage may confer greater metabolic stability compared to epinephrine’s catechol structure.

- Thiazolidine-2-thione Derivatives : Compounds like 2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one exhibit sulfur-containing heterocycles, which contrast with the target compound’s piperidine ring but demonstrate the versatility of ethanone-based scaffolds.

Preparation Methods

Synthesis of the Piperidine Intermediate

- The starting piperidine scaffold bearing the 3-(cyclopropylmethyl) and 4-hydroxy substituents can be synthesized by selective functionalization of piperidine derivatives.

- Hydroxylation at the 4-position and introduction of the cyclopropylmethyl group at the 3-position are achieved through controlled alkylation and oxidation steps, often involving protecting group strategies to avoid side reactions.

Reaction Conditions and Solvents

- Substitutions are performed in aprotic polar solvents such as acetonitrile, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).

- The reaction mixture often contains sodium iodide (0.1 equivalents) and a base like potassium carbonate or diisopropyl ethyl amine (2 equivalents) to facilitate nucleophilic substitution.

Workup and Purification

- After reaction completion, the mixture is concentrated, and the residue is taken up in aqueous sodium carbonate solution.

- The aqueous phase is extracted multiple times with dichloromethane.

- Combined organic layers are dried over sodium sulfate and concentrated.

- The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate or dichloromethane/methanol mixtures.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Piperidine ring functionalization | Alkylation with cyclopropylmethyl halide; hydroxylation | Various (dependent on step) | Requires selective protection/deprotection |

| Alkylation of piperidine N | 2-(Methylamino)ethan-1-one precursor; base (diisopropyl ethyl amine) | THF, reflux | Monitored by TLC; 1:1 molar ratio of reagents |

| Nucleophilic substitution | Sodium iodide (0.1 eq), potassium carbonate (2 eq) | Acetonitrile, DMSO, or DMF | Aprotic polar solvents enhance reaction |

| Workup | Aqueous sodium carbonate extraction | Dichloromethane | Multiple extractions for purity |

| Purification | Silica gel column chromatography | Ethyl acetate or CH2Cl2/MeOH | Ensures isolation of pure compound |

Research Findings and Optimization Notes

- The use of aprotic polar solvents such as acetonitrile or DMF is critical to achieving high yields in the substitution step due to their ability to stabilize transition states and solubilize reagents.

- Sodium iodide acts as a catalyst to facilitate halide exchange, improving the nucleophilicity of the alkylation reagent.

- Diisopropyl ethyl amine serves as a mild base that scavenges protons without interfering with the nucleophilic substitution.

- Purification by silica gel chromatography is effective in removing unreacted starting materials and side products, yielding a high-purity final compound.

- Reaction monitoring by TLC is essential to prevent overreaction or decomposition.

- Literature patents emphasize the importance of equimolar reagent ratios and controlled heating to reflux for optimal conversion.

Q & A

Q. Example SAR Table :

| Modification Site | Bioactivity Change (vs. Parent Compound) |

|---|---|

| Cyclopropylmethyl → Ethyl | Reduced receptor binding affinity |

| Methylamino → Ethylamino | Improved solubility, retained activity |

Advanced: What strategies improve synthetic yield and scalability?

Methodological Answer:

- Solvent Optimization : Replace ethanol with DMF or THF for better intermediate solubility ( vs. 14) .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination).

- Flow Chemistry : Scale reactions using continuous flow systems to enhance heat/mass transfer (referenced in ’s high-temperature step) .

Q. Yield Comparison Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 140°C | 65 | 95 |

| DMF, 120°C | 78 | 98 |

Advanced: How to assess environmental stability and degradation pathways?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Monitor degradation products under accelerated conditions (e.g., UV light, pH extremes) .

- Ecotoxicity Assays : Use Daphnia magna or algae models to evaluate aquatic toxicity (per ’s environmental hazard guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.